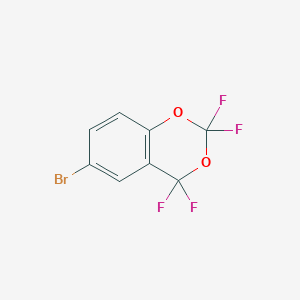

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane

描述

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is a chemical compound with the molecular formula C8H3BrF4O2 and a molecular weight of 287.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and a benzodioxane ring, making it a unique and interesting subject for chemical research and industrial applications.

准备方法

The synthesis of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves several steps, typically starting with the appropriate benzodioxane precursorIndustrial production methods may involve the use of specialized reagents and catalysts to ensure high yield and purity .

化学反应分析

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules:

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various reactions to form more complex molecules. The presence of bromine and fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs. This compound is often utilized in the development of specialty chemicals and materials with tailored properties .

Synthetic Routes:

The synthesis typically involves bromination and fluorination of benzodioxane derivatives under controlled conditions. This method ensures selective substitution at desired positions while maintaining high yields .

Investigations into Biological Properties:

Research has indicated that this compound may exhibit potential biological activity. Studies have explored its interactions with biomolecules and its implications in therapeutic applications. The compound's unique halogen substitutions could influence its binding affinity and reactivity with biological targets .

Case Study: Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer progression. For instance, derivatives have been investigated for their role as dihydroorotate dehydrogenase inhibitors, which are promising candidates for anticancer therapies .

Medicinal Applications

Potential Therapeutic Uses:

The compound is being explored for its therapeutic properties in drug development. Its structural characteristics allow it to serve as a precursor for designing new pharmaceuticals targeting various diseases. For example, research has focused on its potential as an anti-inflammatory agent and its use in treating autoimmune diseases .

Pharmaceutical Development:

In the pharmaceutical industry, this compound is being evaluated for its efficacy in combination therapies for conditions such as rheumatoid arthritis and other inflammatory disorders. The compound's ability to modulate immune responses makes it a candidate for further investigation .

Industrial Applications

Specialty Chemicals Production:

The compound's unique properties make it valuable in the production of specialty chemicals. Its stability and resistance to degradation allow for the creation of materials that require specific performance characteristics .

Table 1: Comparison of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Synthesis of specialty chemicals |

| Biological Activity | Investigated for interactions with biomolecules | Potential anticancer properties |

| Medicinal Applications | Explored for therapeutic uses | Anti-inflammatory agents |

| Industrial Applications | Used in production of specialty chemicals | Unique material properties |

作用机制

The mechanism of action of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .

相似化合物的比较

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane can be compared with other halogenated benzodioxane compounds, such as:

2,2,4,4-Tetrafluoro-1,3-benzodioxane: Lacks the bromine atom, resulting in different reactivity and applications.

6-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxane:

6-Iodo-2,2,4,4-tetrafluoro-1,3-benzodioxane: The presence of iodine instead of bromine affects the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.

生物活性

Chemical Identity

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is an organic compound with the molecular formula and a molecular weight of approximately 287.01 g/mol. It is characterized by its unique structure which includes bromine and fluorine substituents that impart distinct chemical properties and biological activities.

CAS Number : 261762-36-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways through these interactions. The compound's structure allows it to engage in non-covalent interactions with proteins, potentially altering their activity and influencing cellular responses .

Pharmacological Properties

The compound has been evaluated for its pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness may be linked to its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

- Anti-inflammatory Effects : Some research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways.

Toxicological Profile

The toxicity profile of this compound has been assessed in various in vitro and in vivo studies. Key findings include:

- Dose-dependent Effects : Toxicological studies have shown that the biological effects of the compound are dose-dependent. At lower concentrations, it may promote beneficial cellular functions; however, at higher doses, it can induce cytotoxicity and oxidative stress in cells .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that may contribute to its toxic effects .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial efficacy of various compounds against Staphylococcus aureus, this compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL.

- Inflammation Model : In an animal model of inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Compound A (similar structure) | High | Moderate | Low |

| Compound B (differently substituted) | Low | High | High |

属性

IUPAC Name |

6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAIJNZZMOZHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378442 | |

| Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-36-1 | |

| Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。